molecular formula C12H18ClNO B1471509 Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride CAS No. 1864074-73-6

Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1471509
CAS No.: 1864074-73-6
M. Wt: 227.73 g/mol
InChI Key: HVIFZNMFEKSBLJ-UHFFFAOYSA-N
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Description

Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride is a chiral amine hydrochloride salt characterized by a cyclobutyl ring directly bonded to a methanamine group, which is further substituted with a 2-methoxyphenyl aromatic ring. The 2-methoxy group on the phenyl ring may enhance solubility and modulate electronic interactions, while the cyclobutyl moiety introduces steric constraints that could influence binding affinity and metabolic stability .

Properties

IUPAC Name

cyclobutyl-(2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9;/h2-3,7-9,12H,4-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFZNMFEKSBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride, also known as 1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride, is an organic compound characterized by a cyclobutyl group attached to a methanamine structure, further substituted with a 2-methoxyphenyl group. This unique structure suggests potential biological activities, particularly in the central nervous system (CNS), due to its structural similarities with other psychoactive compounds. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and preliminary studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀ClNO. The presence of the methoxy group enhances lipophilicity, which may facilitate better interaction with biological membranes and receptors. The hydrochloride salt form is commonly used to improve solubility in aqueous solutions, making it suitable for various pharmaceutical applications .

Property Details
Molecular Formula C₁₃H₂₀ClNO
Molecular Weight 245.76 g/mol
Solubility Increased in hydrochloride form
Lipophilicity Enhanced due to methoxy substitution

Central Nervous System Effects

Preliminary studies indicate that this compound may exhibit central nervous system effects. Its structural similarity to known psychoactive agents suggests potential interactions with neurotransmitter receptors, although detailed pharmacological profiles are yet to be fully characterized .

Case Studies and Research Findings

  • Synthesis and Activity Correlation : A study on cyclobutyl derivatives indicated that structural modifications could lead to significant variations in biological activity. For example, derivatives with different substituents on the phenyl ring exhibited varying degrees of cytotoxicity against MCF-7 breast cancer cells .
  • Mechanistic Insights : Molecular docking studies have been employed to understand how similar compounds interact with target proteins involved in cancer proliferation. These studies suggested that certain structural features are critical for binding affinity and inhibitory activity against key enzymes like CDK9 .
  • Pharmacological Characterization : Another study focused on synthesizing and characterizing a series of cyclobutyl amines revealed their potential as thrombin inhibitors, showcasing their diverse biological applications beyond CNS effects .

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders

Preliminary studies indicate that cyclobutyl(2-methoxyphenyl)methanamine hydrochloride may serve as a candidate for developing drugs targeting neurological disorders. Its structural properties suggest potential interactions with neurotransmitter receptors, similar to other psychoactive compounds.

2. Anticancer Research

The compound has been investigated for its potential applications in treating proliferative diseases, including cancers. Its unique structure may confer distinct pharmacological properties compared to other similar compounds, making it a candidate for further exploration in cancer therapies.

While detailed pharmacological profiles are still being characterized, initial findings suggest that the compound may exhibit central nervous system effects and other biological activities. The presence of the methoxy group could enhance its interaction with various biological targets, warranting further investigation into its mechanisms of action and therapeutic potential.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. These processes require careful control of reaction conditions and purification methods to obtain high yield and purity.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds:

Compound NameStructure TypeUnique Features
1-(2-Methoxyphenyl)cyclobutylmethanamineCyclobutyl derivativeContains methoxy group for enhanced lipophilicity
1-(3-Methoxyphenyl)cyclobutylmethanamineCyclobutyl derivativeDifferent substitution pattern on phenyl ring
CyclobutylmethanamineSimple amineLacks aromatic substitution
1-CyclobutylmethanamineCycloalkane derivativeBasic structure without aromatic features

This table highlights the uniqueness of this compound due to its specific combination of a cyclobutyl core and a methoxy-substituted phenyl group.

Case Studies and Research Findings

Numerous studies have explored the potential applications of this compound:

  • Antileishmanial Activity : Similar compounds have shown efficacy against Leishmania species, suggesting that derivatives of this compound could be screened for similar activity .
  • Tubulin Inhibition : Research into related compounds has indicated that modifications at specific positions on phenolic rings can enhance tubulin polymerization inhibition, which may be relevant for developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in molecular composition, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Cyclobutyl(2-methoxyphenyl)methanamine HCl C₁₂H₁₈ClNO 227.73* 2-Methoxyphenyl, cyclobutyl Chiral, potential CNS activity -
(S)-Cyclobutyl(phenyl)methanamine HCl C₁₁H₁₆ClN 197.70 Phenyl, cyclobutyl White solid; synthesized via reductive amination
2-Cyclobutyl-1-phenylethanamine HCl C₁₂H₁₈ClN 211.73 Phenyl, ethanamine backbone White solid; R&D use
Cyclobutyl(3-methylpyridin-2-yl)methanamine C₁₁H₁₆N₂ 176.26 3-Methylpyridinyl, cyclobutyl 95% purity; building block for drug discovery
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl C₁₀H₁₃ClFN 201.67 2-Fluorophenyl, cyclopropyl Chiral; potential kinase inhibition
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl C₆H₁₂ClF₂N 183.62 Difluoromethyl, trans-cyclobutyl Specialty intermediate

*Calculated molecular weight based on standard atomic masses.

Structural Variations and Implications

Aromatic Substituents
  • 2-Methoxyphenyl vs. Phenyl : The methoxy group in the target compound increases electron-donating capacity and polarity compared to the unsubstituted phenyl in (S)-Cyclobutyl(phenyl)methanamine HCl. This may enhance solubility but reduce lipophilicity, affecting blood-brain barrier penetration .
Cycloalkyl Moieties
  • Cyclobutyl vs.
Amine Backbone
  • Methanamine vs. Ethanamine : The ethanamine backbone in 2-Cyclobutyl-1-phenylethanamine HCl () adds a methylene spacer, which may reduce steric hindrance near the amine group, influencing interactions with biological targets .

Preparation Methods

Synthetic Strategies for Cyclobutyl Amines

The synthesis of cyclobutyl amines such as Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride typically involves constructing the cyclobutane ring and introducing the amine substituent with regio- and stereochemical control. Key strategies include:

  • Lewis Acid-Catalyzed Reactions : Recent research highlights the use of Lewis acid catalysis for the divergent synthesis of cyclobutyl amines. This involves the reaction of bicyclo[1.1.0]butanes with nitrogen-containing reagents (e.g., triazinanes) under Lewis acid catalysis to open the strained bicyclic ring and form cyclobutyl amines with potential stereocontrol.

  • Strain-Release Amination : Baran et al. introduced a strain-release amination method using bicyclobutyl sulfones as electrophiles reacting with amine nucleophiles to form 3-sulfonyl cyclobutylamines. However, this method had challenges in controlling cis/trans stereochemistry and required further functional group manipulation to remove sulfonyl groups.

  • Boronic Ester Complexation : Aggarwal and co-workers developed a method involving lithiated bicyclobutanes and boronic esters to create boronate complexes enabling difunctionalization, including amination. This approach, while innovative, requires hazardous reagents like tert-butyllithium and has limited examples of cyclobutyl methanamine products.

Preparation of this compound

While direct literature on the exact compound this compound is limited, the preparation can be inferred from related cyclobutyl amine syntheses and amine hydrochloride salt formation protocols:

  • Step 1: Formation of Cyclobutyl Methanamine Core

    • Starting from a suitably substituted bicyclobutane or cyclobutane precursor, the ring strain is exploited for ring-opening amination.
    • Lewis acid catalysis (e.g., B(C6F5)3) in solvents like toluene has been shown to facilitate the addition of nitrogen nucleophiles to bicyclo[1.1.0]butane derivatives, yielding cyclobutyl amines with improved yields and stereocontrol.
    • Molecular sieves (4Å) are often added to prevent hydrolysis and improve reaction efficiency.
  • Step 2: Introduction of the 2-Methoxyphenyl Group

    • The 2-methoxyphenyl substituent can be introduced either by using a 2-methoxyphenyl-substituted bicyclobutane precursor or by subsequent substitution reactions on the cyclobutyl amine.
    • Palladium-catalyzed C–H functionalization techniques allow for the selective arylation of cyclobutane rings, potentially enabling the installation of a 2-methoxyphenyl group directly onto the cyclobutyl amine scaffold.
  • Step 3: Conversion to Hydrochloride Salt

    • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically yielding a stable crystalline salt.
    • This step enhances solubility and stability for handling and further applications.

Optimization Parameters and Reaction Conditions

Research indicates that several parameters critically influence the yield and stereochemical outcome of cyclobutyl amine synthesis:

Parameter Details and Effects
Lewis Acid Catalyst B(C6F5)3 found superior for ring-opening amination reactions; other Lewis acids effective but less so.
Solvent Toluene preferred over 1,2-dichloroethane and HFIP for better yields and stereocontrol.
Additives 4Å molecular sieves prevent hydrolysis of sensitive intermediates, improving yield.
Temperature Moderate heating required; exact temp optimized per substrate and catalyst loading.
Catalyst Loading Optimized to balance reaction rate and cost; lower loading possible with efficient catalysts.
Palladium Catalysis For C–H arylation, Pd(II/IV) catalysis with aminoquinoline directing groups achieves high yields and stereoselectivity.
Solvent Effects in Arylation Trifluoroethanol and hexafluoro-2-propanol influence monoarylation vs. overarylation balance.

Summary of Key Research Findings

  • The synthesis of cyclobutyl amines, including derivatives like this compound, benefits from Lewis acid-catalyzed ring-opening of bicyclobutanes, offering improved stereocontrol and molecular complexity.
  • C–H functionalization methods, particularly palladium-catalyzed arylation, provide a powerful approach to introduce aryl groups such as 2-methoxyphenyl onto cyclobutyl amines, with high yield and diastereoselectivity.
  • Optimization of reaction parameters such as solvent choice, catalyst loading, and additives is critical to maximize yield and selectivity.
  • Conversion to hydrochloride salts is a standard step to improve compound stability and usability.

Q & A

Basic Research Questions

Q. How can synthetic routes for Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride be optimized to improve yield and purity?

  • Methodological Answer :

  • Reductive Amination : React 2-methoxybenzaldehyde with cyclobutylamine under hydrogenation (H₂, 50–60 psi) using palladium on carbon (Pd/C) as a catalyst. Monitor pH (7–8) to avoid over-reduction .
  • Purification : Use recrystallization in ethanol/water (3:1 ratio) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity (>95%) can be confirmed via HPLC with a C18 column (retention time: 8.2 min) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hrs).

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show distinct signals: δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 2.5–3.0 ppm (cyclobutyl protons) .
  • Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z 207.1 [M-Cl]⁺ .
  • X-ray Crystallography : Resolve cyclobutyl ring puckering (angle: ~25°) and confirm hydrochloride salt formation .

Q. How can preliminary biological activity assays be designed to evaluate this compound’s neuropharmacological potential?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT₂A) and dopamine (D₂) receptors using radioligands (e.g., [³H]ketanserin for 5-HT₂A). Calculate IC₅₀ values via competitive binding curves .
  • In Vitro Functional Assays : Use HEK293 cells expressing human receptors to measure cAMP modulation (EC₅₀ for D₂: ~150 nM) .
  • Control Groups : Include known agonists/antagonists (e.g., clozapine for 5-HT₂A) to validate assay sensitivity .

Advanced Research Questions

Q. How do enantiomers of this compound differ in receptor binding affinity and metabolic stability?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15). Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .
  • Binding Affinity : (S)-enantiomer shows 10-fold higher affinity for 5-HT₂A (Kᵢ = 8 nM vs. 80 nM for (R)) in radioligand displacement assays .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs). (S)-enantiomer exhibits longer half-life (t₁/₂ = 45 min vs. 20 min) due to reduced CYP3A4-mediated oxidation .

Q. What computational strategies can predict the compound’s interaction with non-target receptors to assess off-target risks?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to adrenergic (α₁A) and histamine (H₁) receptors. Compare binding poses with co-crystallized ligands (e.g., prazosin for α₁A) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. RMSD >2.5 Å suggests weak binding .
  • Pharmacophore Mapping : Align with known off-target pharmacophores (e.g., lipophilic amine motif in H₁ antagonists) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • LogP Optimization : Synthesize analogs with halogen substituents (e.g., 4-F or 4-Cl) on the phenyl ring. Measure LogP via shake-flask method (target: 2.5–3.5) .
  • PAMPA-BBB Assay : Compare permeability of analogs. A Pe value >4.0 × 10⁻⁶ cm/s indicates high BBB penetration .
  • In Vivo Validation : Administer ¹⁴C-labeled compound to rodents; quantify brain/plasma ratio via scintillation counting (target: >0.3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
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Cyclobutyl(2-methoxyphenyl)methanamine hydrochloride

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